molecular formula C10H7Br2N B8181010 5,8-Dibromo-6-methylisoquinoline

5,8-Dibromo-6-methylisoquinoline

Cat. No.: B8181010
M. Wt: 300.98 g/mol
InChI Key: TZLUTAMFHLZERW-UHFFFAOYSA-N
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Description

5,8-Dibromo-6-methylisoquinoline: is a heterocyclic aromatic compound with the molecular formula C₁₀H₇Br₂N and a molecular weight of 300.98 g/mol . It is a derivative of isoquinoline, characterized by the presence of two bromine atoms at positions 5 and 8, and a methyl group at position 6 on the isoquinoline ring. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-6-methylisoquinoline can be achieved through various methods. One common approach involves the bromination of 6-methylisoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically proceeds as follows:

  • Dissolve 6-methylisoquinoline in an appropriate solvent such as dichloromethane.
  • Add bromine or N-bromosuccinimide to the solution.
  • Stir the reaction mixture at room temperature or under reflux conditions until the desired level of bromination is achieved.
  • Purify the product using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods .

Chemical Reactions Analysis

Types of Reactions: 5,8-Dibromo-6-methylisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon) are commonly used.

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid), and controlled temperatures.

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol), and inert atmosphere (e.g., nitrogen or argon).

Major Products:

  • Substituted isoquinolines with various functional groups.
  • Oxidized derivatives such as carboxylic acids.
  • Reduced derivatives with fewer bromine atoms or other reduced functional groups.

Properties

IUPAC Name

5,8-dibromo-6-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c1-6-4-9(11)8-5-13-3-2-7(8)10(6)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLUTAMFHLZERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NC=CC2=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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